[4-(difluoromethyl)oxan-4-yl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(difluoromethyl)oxan-4-yl]methanethiol is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxane ring, with a methanethiol group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)oxan-4-yl]methanethiol typically involves the introduction of the difluoromethyl group to an oxane ring followed by the addition of a methanethiol group. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(difluoromethyl)oxan-4-yl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
[4-(difluoromethyl)oxan-4-yl]methanethiol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)oxan-4-yl]methanethiol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, while the thiol group can form covalent bonds with target molecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[4-(trifluoromethyl)oxan-4-yl]methanethiol: Similar structure but with a trifluoromethyl group.
[4-(methyl)oxan-4-yl]methanethiol: Lacks the fluorine atoms, resulting in different chemical properties.
[4-(chloromethyl)oxan-4-yl]methanethiol: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
[4-(difluoromethyl)oxan-4-yl]methanethiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2742656-59-1 |
---|---|
Molecular Formula |
C7H12F2OS |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.